molecular formula C19H17ClN2O3 B1458598 N-Benzyl-2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide CAS No. 1858240-51-3

N-Benzyl-2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide

Cat. No. B1458598
M. Wt: 356.8 g/mol
InChI Key: KHABPCYGZDILDA-UHFFFAOYSA-N
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Description

“N-Benzyl-2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide” is a chemical compound with the molecular formula C19H17ClN2O3 and a molecular weight of 356.8 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “N-Benzyl-2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide” can be represented by the SMILES string O=C (CCl)N (CC1=CC=CC=C1)C2=CC=CC=C2 .

Scientific Research Applications

Antibacterial Activities

  • A study by Juddhawala, Parekh, and Rawal (2011) reported the synthesis of derivatives of N-chloro aryl acetamide substituted thiazole and 2,4-thiazolidinedione. These compounds, which are structurally related to N-Benzyl-2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide, exhibited in vitro antibacterial activity against various bacterial strains including Staphylococcus Aureus and Escherichia Coli (Juddhawala et al., 2011).

Anticonvulsant Activity

  • El Kayal et al. (2022) explored the synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, a compound related to the target chemical, for their affinity to GABAergic biotargets and subsequent anticonvulsant activity. However, the synthesized substances did not show significant anticonvulsant activity in the model of pentylenetetrazole-induced seizures (El Kayal et al., 2022).

Anti-Inflammatory Activity

  • Research by Sunder and Maleraju (2013) demonstrated the synthesis of derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Antioxidant and Anti-Inflammatory Compounds

  • A study by Koppireddi et al. (2013) synthesized novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their derivatives, which exhibited good antioxidant and anti-inflammatory activities (Koppireddi et al., 2013).

Synthesis of Pharmaceutically Effective Intermediates

  • Fort (2002) described the advantageous use of 4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide, an intermediate product for the production of pharmaceutically effective 4-hydroxypyrrolidin-2-1-yl acetamide (Fort, 2002).

Antitumor Activity

  • Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems, which were screened for their potential antitumor activity in vitro against human tumor cell lines. Certain compounds showed considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).

Photovoltaic Efficiency Modeling

  • Mary et al. (2020) conducted studies on bioactive benzothiazolinone acetamide analogs, assessing their potential for use as photosensitizers in dye-sensitized solar cells. The compounds showed good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).

properties

IUPAC Name

N-benzyl-2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c20-12-18(24)21(13-14-7-3-1-4-8-14)16-11-17(23)22(19(16)25)15-9-5-2-6-10-15/h1-10,16H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHABPCYGZDILDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CC3=CC=CC=C3)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Benzyl-2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide
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N-Benzyl-2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide
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Reactant of Route 6
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N-Benzyl-2-chloro-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetamide

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